molecular formula C20H27N3O3 B11595030 5-Methyl-2-[4-oxo-4-[(1-phenylpyrazol-3-yl)amino]butan-2-yl]hexanoic acid CAS No. 312312-21-3

5-Methyl-2-[4-oxo-4-[(1-phenylpyrazol-3-yl)amino]butan-2-yl]hexanoic acid

Cat. No.: B11595030
CAS No.: 312312-21-3
M. Wt: 357.4 g/mol
InChI Key: VHLWRSHMNSBDCC-UHFFFAOYSA-N
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Description

5-METHYL-2-{1-[(1-PHENYL-1H-PYRAZOL-3-YL)CARBAMOYL]PROPAN-2-YL}HEXANOIC ACID is a complex organic compound that features a pyrazole ring, a phenyl group, and a hexanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-2-{1-[(1-PHENYL-1H-PYRAZOL-3-YL)CARBAMOYL]PROPAN-2-YL}HEXANOIC ACID typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The phenyl group is then introduced via a Friedel-Crafts acylation reaction. The final step involves the coupling of the pyrazole derivative with hexanoic acid under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-2-{1-[(1-PHENYL-1H-PYRAZOL-3-YL)CARBAMOYL]PROPAN-2-YL}HEXANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

5-METHYL-2-{1-[(1-PHENYL-1H-PYRAZOL-3-YL)CARBAMOYL]PROPAN-2-YL}HEXANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-METHYL-2-{1-[(1-PHENYL-1H-PYRAZOL-3-YL)CARBAMOYL]PROPAN-2-YL}HEXANOIC ACID involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-PHENYL-3-METHYL-5-PYRAZOLONE
  • 5-Methyl-2-phenyl-1H-pyrazol-3(2H)-one
  • 2-Phenyl-5-methyl-1H-pyrazole-3(2H)-one

Uniqueness

5-METHYL-2-{1-[(1-PHENYL-1H-PYRAZOL-3-YL)CARBAMOYL]PROPAN-2-YL}HEXANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

312312-21-3

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

5-methyl-2-[4-oxo-4-[(1-phenylpyrazol-3-yl)amino]butan-2-yl]hexanoic acid

InChI

InChI=1S/C20H27N3O3/c1-14(2)9-10-17(20(25)26)15(3)13-19(24)21-18-11-12-23(22-18)16-7-5-4-6-8-16/h4-8,11-12,14-15,17H,9-10,13H2,1-3H3,(H,25,26)(H,21,22,24)

InChI Key

VHLWRSHMNSBDCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C(C)CC(=O)NC1=NN(C=C1)C2=CC=CC=C2)C(=O)O

solubility

42.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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